BenchChemオンラインストアへようこそ!

3-amino-4H-benzo[f]quinazolin-1-one

Thymidylate synthase inhibition Antifolate Cancer chemotherapy

3-Amino-4H-benzo[f]quinazolin-1-one (CAS 7066-25-3) is a fully aromatic, tricyclic heterocycle belonging to the benzo[f]quinazolin-1(2H)-one family. The compound features a 3-amino substituent on a fused benzene–pyrimidinone ring system, a scaffold originally identified as a lead thymidylate synthase (TS) inhibitor.

Molecular Formula C12H9N3O
Molecular Weight 211.22 g/mol
Cat. No. B8133222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-4H-benzo[f]quinazolin-1-one
Molecular FormulaC12H9N3O
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C(=O)N=C(N3)N
InChIInChI=1S/C12H9N3O/c13-12-14-9-6-5-7-3-1-2-4-8(7)10(9)11(16)15-12/h1-6H,(H3,13,14,15,16)
InChIKeyZMIUJNZPUYHCIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4H-benzo[f]quinazolin-1-one: Procurement-Relevant Identity, Scaffold Class, and Core Pharmacophore Data


3-Amino-4H-benzo[f]quinazolin-1-one (CAS 7066-25-3) is a fully aromatic, tricyclic heterocycle belonging to the benzo[f]quinazolin-1(2H)-one family. The compound features a 3-amino substituent on a fused benzene–pyrimidinone ring system, a scaffold originally identified as a lead thymidylate synthase (TS) inhibitor [1]. This unsubstituted parent nucleus (compound 4a) displays a molecular formula of C₁₂H₉N₃O, a molecular weight of 211.22 g/mol, a calculated logP of approximately 2.24, and a polar surface area of 71.77 Ų, making it a moderately lipophilic, compact pharmacophore amenable to further derivatization .

Why 3-Amino-4H-benzo[f]quinazolin-1-one Cannot Be Interchanged with 3-Methyl or Ring-Isomeric Quinazolinone Analogs


The 3-amino substituent is not a generic decoration; it is a primary pharmacophoric element for thymidylate synthase engagement. Replacing this amino group with a 3-methyl substituent significantly attenuates TS inhibitory potency—the 3-amino lead compound 4a is 5-fold more potent against human TS than its 3-methyl counterpart 8j, and on average, fully aromatic 3-amino derivatives are 7.6-fold more inhibitory than their 3-methyl analogues [1]. Conversely, the 3-methyl modification, while sacrificing target potency, offers distinct physicochemical advantages in solubility and cellular cytotoxicity that are absent in the 3-amino series [1]. Additionally, shifting the ring fusion from benzo[f] to benzo[h] alters the spatial disposition of the pharmacophore, engaging different biological targets (e.g., topoisomerase vs. TS) and yielding quantitatively distinct activity profiles [2]. These divergent structure–activity relationships mean that generic replacement of the 3-amino-benzo[f]quinazolin-1-one core with a 3-methyl, 3-unsubstituted, or ring-isomeric analog will not reproduce the same TS inhibition profile, nor will simple property-based substitution guarantee equivalent cellular potency.

Quantitative Head-to-Head Evidence for 3-Amino-4H-benzo[f]quinazolin-1-one vs. Its Closest Structural Analogs


Human Thymidylate Synthase Inhibition: 3-Amino vs. 3-Methyl Substituent on the Benzo[f]quinazolin-1-one Core

The unsubstituted 3-amino lead compound 4a inhibits isolated human thymidylate synthase with an I₅₀ of 22 nM. In a direct head-to-head comparison within the same study, replacement of the 3-amino group with a 3-methyl substituent (compound 8j) reduces potency 5-fold. Across the entire fully aromatic series, 3-amino derivatives are on average 7.6-fold more potent against human TS than their 3-methyl counterparts [1].

Thymidylate synthase inhibition Antifolate Cancer chemotherapy

Cytotoxicity in Human Colon Adenocarcinoma Cells: 3-Amino vs. 3-Methyl Series Trade-Offs

Despite superior enzyme inhibition, the unsubstituted 3-amino compound 4a shows only moderate cytotoxicity against SW480 human colon adenocarcinoma cells, with an IC₅₀ of approximately 52 µM. In contrast, several 3-methyl fully aromatic analogues exhibit substantially lower (more potent) IC₅₀ values—some as low as 6 µM—attributed to improved solubility and cellular penetration [1]. This inverse relationship between enzyme potency and cellular activity is a critical selection criterion.

Cytotoxicity Antiproliferative SW480 colon adenocarcinoma

Positional Isomer Sensitivity: 9-Substitution Enhances, 7- and 8-Substitution Diminishes TS Inhibition Relative to the Unsubstituted 3-Amino Parent

Within the 3-amino-benzo[f]quinazolin-1-one class, the position of additional substituents on the distal benzene ring profoundly modulates TS inhibitory potency. The 9-chloro derivative 4j is 43-fold more potent against human TS than the unsubstituted parent 4a. In striking contrast, the 7-chloro isomer 4d is 24-fold less potent, and the 8-chloro isomer 4h is 42-fold less potent than 4a [1].

Structure-activity relationship Quinazolinone positional isomer Thymidylate synthase

Benzo[f] vs. Benzo[h] Ring Fusion: Divergent Biological Target Engagement

Benzoquinazoline derivatives with a benzo[f] fusion (linear tricyclic) engage thymidylate synthase as their primary target and show I₅₀ values as low as 20 nM on the isolated enzyme. In contrast, benzo[h]quinazoline derivatives (angular tricyclic), when functionalized with a dimethylaminoethyl side chain, inhibit cell growth primarily through DNA intercalation and dual topoisomerase I/II inhibition, with activity demonstrated on HeLa cells [1][2]. These two regioisomeric scaffolds are not interchangeable for target-based screening.

Ring isomerism Topoisomerase inhibition DNA processing

Structural Novelty as the First Glutamate-Independent Folate-Based TS Inhibitor Pharmacophore

The 3-amino-benzo[f]quinazolin-1-one scaffold represents the first reported example of a potent, folate-based thymidylate synthase inhibitor that completely lacks any structural feature corresponding to the (p-aminobenzoyl)glutamate moiety of the natural cofactor. This structural departure from classical antifolates (e.g., CB3717, ICI D1694, methotrexate) means the compound does not depend on the reduced folate carrier system or folylpolyglutamate synthetase for cellular entry and retention, potentially circumventing two common mechanisms of clinical resistance [1].

Antifolate Drug resistance Folate transport independence

Species Selectivity Profile: Human vs. Bacterial vs. Fungal TS Inhibition

The unsubstituted 3-amino compound 4a exhibits differential potency across TS orthologs: human TS I₅₀ = 0.022 µM, calf thymus TS I₅₀ = 0.158 µM, E. coli TS I₅₀ = 1.08 µM, and Candida albicans TS shows only marginal inhibition (approximately 20% inhibition at the highest tested concentration). This represents a ~49-fold selectivity window for human over bacterial TS and approximately 7-fold for human over calf thymus TS [1].

Species selectivity Antimicrobial Thymidylate synthase ortholog

Evidence-Backed Application Scenarios for Procuring 3-Amino-4H-benzo[f]quinazolin-1-one


Biochemical Probe for Human Thymidylate Synthase Enzymology and Inhibitor Screening

The 3-amino parent compound 4a, with a human TS I₅₀ of 22 nM, serves as a well-characterized, glutamate-independent control inhibitor for TS biochemical assays. Its established potency and species selectivity profile (49-fold over E. coli TS) make it suitable as a reference standard for screening libraries of benzoquinazolinone-derived TS inhibitors [1].

Synthetic Intermediate for 9-Position Derivatization Toward High-Potency TS Inhibitors

The unsubstituted 3-amino scaffold is the optimal starting point for structure–activity relationship expansion at the 9-position, where compact lipophilic substituents (e.g., 9-Cl, 9-Br, 9-I) enhance human TS potency by up to 43-fold relative to the parent 4a. Sourcing the unsubstituted parent compound enables systematic exploration of this privileged vector without confounding effects from pre-installed substituents [1].

Comparator Compound for 3-Methyl vs. 3-Amino Pharmacophore Validation in Cellular Assays

The divergent enzyme vs. cellular activity profiles between 3-amino (potent TS inhibition, moderate cytotoxicity) and 3-methyl (weaker TS inhibition, superior cytotoxicity) series make 3-amino-4H-benzo[f]quinazolin-1-one an essential control for deconvoluting target-mediated vs. off-target antiproliferative effects in SW480 or analogous colon adenocarcinoma models [1].

Regioisomeric Selectivity Tool for Benzo[f] vs. Benzo[h] Quinazoline Target Deconvolution

When used in parallel with benzo[h]quinazoline derivatives that act on DNA processing/topoisomerase pathways, the 3-amino-benzo[f]quinazolin-1-one scaffold enables unambiguous attribution of biological activity to TS inhibition versus DNA intercalation mechanisms, supporting target deconvolution in phenotypic screening cascades [1][2].

Quote Request

Request a Quote for 3-amino-4H-benzo[f]quinazolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.